molecular formula C19H36O B14430495 Nonadec-10-enal CAS No. 77349-89-4

Nonadec-10-enal

Cat. No.: B14430495
CAS No.: 77349-89-4
M. Wt: 280.5 g/mol
InChI Key: DXAFFKRBQLZTCN-UHFFFAOYSA-N
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Description

Nonadec-10-enal is a long-chain unsaturated aldehyde with a 19-carbon backbone and a double bond at the 10th position. Aldehydes of this class are characterized by their reactivity due to the terminal aldehyde group (-CHO) and the influence of chain length on physical properties such as solubility, volatility, and melting/boiling points. This compound likely shares applications in industrial intermediates, fragrance formulation, or organic synthesis, akin to its shorter-chain counterparts like Undec-10-enal and (E)-10-Hexadecenal .

Properties

CAS No.

77349-89-4

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-10-enal

InChI

InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h9-10,19H,2-8,11-18H2,1H3

InChI Key

DXAFFKRBQLZTCN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-enal can be synthesized through several methods. One common approach involves the oxidation of nonadec-10-enol, a long-chain alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In industrial settings, this compound can be produced through the hydroformylation of 1-nonadecene. This process involves the addition of a formyl group (CHO) to the double bond of 1-nonadecene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-enal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to nonadec-10-enoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to nonadec-10-enol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions

Major Products Formed

    Oxidation: Nonadec-10-enoic acid

    Reduction: Nonadec-10-enol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Nonadec-10-enal has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other long-chain aldehydes and acids.

    Biology: It is studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of antimicrobial agents.

    Industry: It is used in the production of fragrances and flavors due to its unique odor profile.

Mechanism of Action

The mechanism of action of nonadec-10-enal involves its interaction with various molecular targets and pathways. As a fatty aldehyde, it can participate in lipid metabolism and signaling pathways. It can also form Schiff bases with amines, which can further react to form various biologically active compounds. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Nonadec-10-enal with structurally related aldehydes, alcohols, and acids, emphasizing molecular properties, applications, and safety profiles.

Compound CAS No. Molecular Formula Molecular Weight Double Bond Position Key Applications Hazards/Regulations
This compound Not Available C₁₉H₃₆O ~286.5 (estimated) 10 Hypothesized: Fragrances, intermediates Likely similar to long-chain aldehydes
Undec-10-enal 112-45-8 C₁₁H₂₀O 168.28 10 Perfumery, flavoring agent (FEMA 3095) H315 (skin irritation), H412 (aquatic hazard)
(E)-10-Hexadecenal 72698-30-7 C₁₆H₃₀O 238.41 10 (E-isomer) Pharmaceuticals, fine chemicals Limited hazard data; used in controlled synthesis
Tetradec-10-enal 144525-16-6 C₁₄H₂₆O 210.36 10 Research chemical, industrial intermediates No specific hazards reported
Nonadecanol 1454-84-8 C₁₉H₄₀O 284.52 N/A (saturated alcohol) Laboratory reagent, surfactants Not classified as hazardous; low toxicity
(10Z)-Nonadec-10-enoic Acid 73033-09-7 C₁₉H₃₆O₂ 296.49 10 (Z-isomer) Lipid research, biomarker studies No direct hazards; typical fatty acid handling

Key Observations:

Chain Length and Physical Properties: Longer chains (e.g., C₁₉ in this compound) increase molecular weight and likely reduce volatility compared to shorter analogs like Undec-10-enal (C₁₁) . Double bond position (e.g., 10th carbon) affects stereochemistry and intermolecular interactions, influencing melting points and solubility .

Functional Group Reactivity: Aldehydes (e.g., this compound, Undec-10-enal) are more reactive than alcohols (e.g., Nonadecanol) or carboxylic acids due to the electrophilic aldehyde group, making them prone to oxidation or nucleophilic additions .

Applications: Shorter aldehydes (C₁₁–C₁₄) dominate in perfumery and flavoring, while longer chains (C₁₆–C₁₉) are used in specialized syntheses or industrial intermediates . Nonadecanol (C₁₉ alcohol) serves as a non-reactive surfactant, contrasting with aldehydes' role in dynamic chemical processes .

Regulatory data for this compound are absent, but analogous compounds suggest handling precautions similar to Undec-10-enal (e.g., avoid inhalation, use PPE) .

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